3-(Aminomethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
CAS No.: 2092088-05-4
Cat. No.: VC3138451
Molecular Formula: C10H13N3O2S
Molecular Weight: 239.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092088-05-4 |
|---|---|
| Molecular Formula | C10H13N3O2S |
| Molecular Weight | 239.3 g/mol |
| IUPAC Name | (5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C10H13N3O2S/c1-2-4-13-10(6-11)8-7-16(14,15)5-3-9(8)12-13/h1H,3-7,11H2 |
| Standard InChI Key | LLTXQTMWNDTVIF-UHFFFAOYSA-N |
| SMILES | C#CCN1C(=C2CS(=O)(=O)CCC2=N1)CN |
| Canonical SMILES | C#CCN1C(=C2CS(=O)(=O)CCC2=N1)CN |
Introduction
"3-(Aminomethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide" is a heterocyclic compound belonging to the class of thiopyrano-pyrazole derivatives. These compounds are notable for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound integrates a thiopyrano ring fused with a pyrazole moiety, functionalized with an aminomethyl and a propynyl group. The "5,5-dioxide" designation indicates the oxidation state of the sulfur atom within the thiopyrano ring.
Structural Characteristics
The chemical structure of this compound can be described as follows:
-
Core Framework: A thiopyrano[4,3-c]pyrazole system.
-
Substituents: An aminomethyl group at position 3 and a prop-2-yn-1-yl group at position 2.
-
Oxidation State: The sulfur atom in the thiopyrano ring is oxidized to a dioxide.
Molecular Formula: C9H12N2O2S
Molecular Weight: Approximately 212 g/mol (estimated based on similar derivatives).
Synthesis
The synthesis of such compounds typically involves multi-step reactions starting from pyrazole derivatives. A general synthetic pathway includes:
-
Formation of the Pyrazole Core: Reaction of hydrazine derivatives with β-diketones or chalcones.
-
Thiopyrano Ring Formation: Cyclization with sulfur-containing reagents under controlled conditions.
-
Introduction of Substituents: Functionalization at specific positions using alkylating agents (e.g., propargyl bromide for propynyl groups) and amination reactions.
Applications
This compound and its analogs are of significant interest due to their potential biological activities:
-
Antimicrobial Activity: Many thiopyrano-pyrazoles exhibit antibacterial and antifungal properties.
-
Anti-inflammatory Effects: Structural analogs have been studied as inhibitors of enzymes such as 5-lipoxygenase.
-
Pharmacological Potential: The presence of electron-withdrawing groups (e.g., sulfone) enhances binding affinity in molecular docking studies.
Analytical Characterization
The compound can be characterized using the following techniques:
-
NMR Spectroscopy: Proton (H) and carbon (C) NMR provide insights into the chemical environment of functional groups.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
X-ray Crystallography: Determines the three-dimensional arrangement of atoms.
Research Insights
Studies on related compounds have demonstrated:
-
Enhanced bioavailability due to the polar nature of sulfone groups.
-
Tunable electronic properties by varying substituents on the pyrazole ring.
-
Potential for further derivatization to improve solubility and activity profiles.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H12N2O2S |
| Molecular Weight | ~212 g/mol |
| Functional Groups | Amino (-NH), Propynyl (-C≡CH), Sulfone (-SO) |
| Biological Activity | Antimicrobial, Anti-inflammatory |
| Characterization Techniques | NMR, MS, X-ray Crystallography |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume